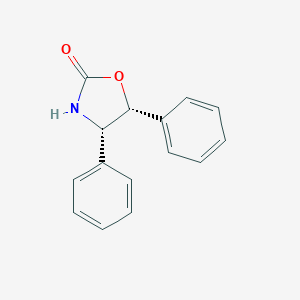

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Descripción

The exact mass of the compound (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTENIVFVXMCOQI-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431963 | |

| Record name | (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23204-70-8 | |

| Record name | (4S,5R)-4,5-Diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Introduction

In the landscape of modern asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity.[1][2] Among the most powerful tools available to chemists for achieving this control are chiral auxiliaries—stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2][3]

This compound, a prominent member of the Evans family of chiral auxiliaries, stands out for its exceptional reliability and versatility in controlling the stereochemical outcome of reactions such as alkylations and aldol additions.[3][] Developed and popularized by David A. Evans, these oxazolidinone-based auxiliaries have become a cornerstone of stereoselective synthesis, enabling the construction of complex, enantiomerically pure molecules that are crucial in drug discovery and natural product synthesis.[5][6]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core chemical properties of this compound, delves into the mechanistic basis of its powerful stereodirecting effects, and presents detailed, field-proven protocols for its application.

Physicochemical and Structural Properties

The efficacy of this compound as a chiral auxiliary is rooted in its well-defined and rigid stereochemical structure. The two phenyl groups at the C4 and C5 positions are in a cis configuration, creating a distinct steric environment that is fundamental to its function.

| Property | Value |

| CAS Number | 23204-70-8[7] |

| Molecular Formula | C₁₅H₁₃NO₂[7] |

| Molecular Weight | 239.27 g/mol [7][8] |

| Appearance | White to off-white solid |

| Melting Point | 227-232 °C[7] |

| Optical Rotation | [α]23/D −57±4°, c = 2 in chloroform or methanol[7] |

| Stereochemistry | (4S, 5R), cis |

The specific (4S,5R) absolute configuration, coupled with the bulky phenyl substituents, provides a predictable and highly effective steric shield that governs the facial selectivity of reactions occurring at a tethered prochiral center.

Mechanism of Stereocontrol: A Predictable Pathway to Chirality

The high degree of stereoselectivity achieved with this compound is not a matter of chance but the result of a well-understood mechanistic pathway. The process can be broken down into three critical stages: acylation, diastereoselective C-C bond formation via a rigid enolate, and subsequent cleavage of the auxiliary.

N-Acylation: Attaching the Substrate

The first step involves the attachment of a carboxylic acid derivative (typically an acyl chloride or anhydride) to the nitrogen atom of the oxazolidinone ring. This is achieved by deprotonating the N-H bond with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) to form a lithium amide, which then reacts with the electrophilic acyl source. This creates the N-acyl oxazolidinone, the key intermediate for stereoselective transformations.

Caption: Workflow for the N-Acylation of the chiral auxiliary.

Diastereoselective Enolate Reaction

This stage is the heart of the stereocontrol. The N-acyl oxazolidinone is treated with a base or a Lewis acid/amine combination to generate a specific enolate geometry.

-

Enolate Formation: For alkylation reactions, a strong base like lithium diisopropylamide (LDA) is used. For aldol reactions, a Lewis acid such as dibutylboron triflate (Bu₂BOTf) in the presence of an amine is employed.[9] In both cases, the formation of a rigid Z-enolate is strongly favored. This rigidity is crucial, as it locks the conformation of the molecule.[9][10]

-

Facial Shielding: The Z-enolate is conformationally organized to minimize dipole-dipole interactions between the two carbonyl oxygens.[9] In this arrangement, the phenyl group at the C4 position extends over one face of the enolate double bond. This creates a formidable steric barrier, effectively blocking the electrophile from approaching that side. Consequently, the electrophile is forced to attack from the less hindered, exposed face, leading to the formation of a new stereocenter with a predictable absolute configuration.

Auxiliary Cleavage and Recovery

Once the new stereocenter is set, the chiral auxiliary is no longer needed and can be removed and recycled.[3] The choice of cleavage reagent is critical to ensure the desired product is obtained without racemization or side reactions. Lithium hydroperoxide (LiOOH) is a highly effective reagent for this purpose. It selectively cleaves the exocyclic amide bond to release the chiral carboxylic acid (or its corresponding derivative) while leaving the robust oxazolidinone ring intact.[11] This contrasts with reagents like lithium hydroxide (LiOH), which can favor endocyclic cleavage and destruction of the auxiliary.[11]

Caption: The cycle of asymmetric synthesis using an Evans auxiliary.

Key Experimental Protocols

The following protocols are presented as a guide for common transformations using this compound. The causality behind reagent choice and reaction conditions is explained to ensure robust and reproducible outcomes.

Protocol 1: N-Propionylation of the Auxiliary

This procedure details the attachment of a propionyl group, a common first step for subsequent alkylation or aldol reactions.

Rationale: The reaction is performed at -78 °C to ensure kinetic control, preventing side reactions and promoting clean formation of the lithium amide. THF is an ideal solvent due to its ability to solvate the lithium cation and maintain low temperatures.

Materials & Reagents:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes)

-

Propionyl chloride

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the this compound (1.0 eq).

-

Dissolve the auxiliary in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir for 15 minutes at -78 °C. The formation of the lithium amide should be evident.

-

Add propionyl chloride (1.1 eq) dropwise. The reaction is typically rapid. Stir for 30 minutes at -78 °C.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation with Benzyl Bromide

This protocol describes the diastereoselective alkylation of the N-propionyl imide prepared in Protocol 1.

Rationale: LDA is a strong, sterically hindered, non-nucleophilic base, making it perfect for cleanly deprotonating the α-carbon without attacking the carbonyl groups. The low temperature (-78 °C) is critical for maintaining the stability of the resulting lithium enolate and ensuring high diastereoselectivity.

Materials & Reagents:

-

N-propionyl-(4S,5R)-(-)-cis-4,5-diphenyl-2-oxazolidinone

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes)

-

Benzyl bromide

-

Saturated aqueous NH₄Cl solution

Procedure:

-

Prepare a solution of LDA in situ: To a flame-dried flask under argon, add anhydrous THF and diisopropylamine (1.1 eq). Cool to -78 °C and slowly add n-BuLi (1.1 eq). Stir for 20 minutes at 0 °C, then re-cool to -78 °C.

-

In a separate flame-dried flask, dissolve the N-propionyl imide (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the imide solution to the LDA solution via cannula. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir at -78 °C for 1-2 hours or until TLC indicates consumption of the starting material.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

-

Follow the workup and purification procedure as described in Protocol 1.

Protocol 3: Auxiliary Cleavage with Lithium Hydroperoxide (LiOOH)

This procedure outlines the removal of the auxiliary to yield the chiral carboxylic acid.

Rationale: LiOOH is prepared in situ from lithium hydroxide and hydrogen peroxide. This nucleophile is highly selective for the exocyclic carbonyl group, minimizing unwanted cleavage of the oxazolidinone ring itself, which allows for high recovery of the valuable auxiliary.[11]

Materials & Reagents:

-

Alkylated N-acyl oxazolidinone product

-

Tetrahydrofuran (THF) / Water solvent mixture

-

Hydrogen peroxide (30% aqueous solution)

-

Lithium hydroxide (LiOH)

-

Sodium sulfite (Na₂SO₃)

Procedure:

-

Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare the LiOOH reagent by adding aqueous hydrogen peroxide (4.0 eq) to an aqueous solution of LiOH (2.0 eq) at 0 °C.

-

Slowly add the freshly prepared LiOOH solution to the substrate solution at 0 °C.

-

Stir the reaction at 0 °C, monitoring by TLC.

-

Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Acidify the mixture to pH ~2-3 with aqueous HCl to protonate the carboxylic acid.

-

Extract the chiral carboxylic acid product with an organic solvent. The water-soluble chiral auxiliary can be recovered from the aqueous layer.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a powerful and reliable chiral auxiliary that provides a predictable and highly effective means of controlling stereochemistry in carbon-carbon bond-forming reactions. Its rigid structure, coupled with the steric influence of the cis-diphenyl groups, allows for exceptional levels of diastereoselectivity in alkylation and aldol reactions. The well-defined mechanistic pathways and robust, reproducible protocols associated with its use have solidified its role as an indispensable tool in the synthesis of complex chiral molecules, from natural products to next-generation pharmaceuticals. For the drug development professional and the synthetic chemist, mastery of its application is a significant step toward the rational design and efficient production of enantiomerically pure compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Evans aldol ppt | PPTX [slideshare.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

CAS Number: 23204-70-8

This technical guide provides a comprehensive overview of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, a chiral auxiliary widely employed in asymmetric synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering detailed information on its properties, synthesis, and applications.

Core Compound Properties

This compound is a heterocyclic organic compound featuring a five-membered ring containing both nitrogen and oxygen. The specific stereochemistry at the 4 and 5 positions, along with the presence of two phenyl groups, imparts a rigid and well-defined chiral environment, making it an effective tool for stereoselective transformations.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 239.27 g/mol | --INVALID-LINK-- |

| Melting Point | 227-232 °C | --INVALID-LINK-- |

| Optical Activity | [α]23/D −57±4°, c = 2 in chloroform (or methanol) | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | General for similar oxazolidinones |

| SMILES | O=C1N--INVALID-LINK--c2ccccc2">C@Hc3ccccc3 | --INVALID-LINK-- |

| InChI | 1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m0/s1 | --INVALID-LINK-- |

Role in Asymmetric Synthesis: The Chiral Auxiliary

As a member of the Evans' oxazolidinones family, this compound serves as a chiral auxiliary. This strategy involves the temporary incorporation of the chiral molecule into a prochiral substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity. The bulky phenyl groups at the 4 and 5 positions create a sterically hindered environment that effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recovered for reuse.

Experimental Protocols

Representative Synthesis of a 4,5-Disubstituted Oxazolidinone

This protocol describes the synthesis of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one.[1]

Step 1: Asymmetric Aldol Reaction A solution of an N-acylated thiazolidinethione is treated with a Lewis acid and an aldehyde to induce a diastereoselective aldol addition, forming a β-hydroxy carbonyl compound.

Step 2: Modified Curtius Rearrangement and Cyclization The resulting β-hydroxy intermediate is then subjected to a modified Curtius rearrangement. In the presence of an azide source (e.g., trimethylsilyl azide), the carbonyl group is converted to an acyl azide, which then undergoes rearrangement and subsequent intramolecular cyclization to form the oxazolidinone ring.

Detailed Procedure for a Related Compound: A solution of (2S,3S)-3-hydroxy-1-((S)-4-isopropyl-2-thioxothiazolidin-3-yl)-2-methyl-3-phenylpropan-1-one (1.0 equiv.) in THF is treated with trimethylsilyl azide (3.0 equiv.). The resulting mixture is heated to reflux at 90 °C. After stirring for 5 hours, the mixture is cooled to room temperature, quenched with water, and diluted with dichloromethane. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the desired (4S,5R)-4-methyl-5-phenyloxazolidin-2-one.[1]

Applications in Drug Development and Organic Synthesis

Oxazolidinones are crucial intermediates in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Their ability to induce chirality makes them invaluable in constructing stereochemically defined building blocks.

Asymmetric Alkylation: A primary application of this compound is in the diastereoselective alkylation of enolates. The oxazolidinone is first N-acylated, and the resulting imide is deprotonated with a strong base to form a rigid, chelated enolate. The steric bulk of the diphenyl groups directs the approach of an electrophile (e.g., an alkyl halide) to the opposite face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. The chiral auxiliary can then be cleaved under mild conditions to reveal the chiral carboxylic acid, alcohol, or aldehyde, and the auxiliary can be recovered.

While specific examples detailing the use of this compound in the synthesis of a named pharmaceutical were not found in the searched literature, the closely related (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone has been used in the synthesis of amphetamine derivatives. This highlights the utility of this class of chiral auxiliaries in the preparation of active pharmaceutical ingredients.

Spectral Data

Reference ¹³C NMR Data for cis-4,5-Diphenyl-2-oxazolidinone:

-

Carbonyl (C=O): ~160 ppm

-

Aromatic Carbons: ~125-140 ppm

-

C4 and C5 (ring carbons): ~80-90 ppm

Reference ¹H NMR Data for cis-4,5-Diphenyl-2-oxazolidinone:

-

Aromatic Protons: ~7.0-7.5 ppm

-

Ring Protons (H4 and H5): ~5.0-6.0 ppm

-

NH Proton: Broad singlet, variable chemical shift

Safety Information

This compound is classified with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[2]

-

Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.[2]

This compound should be handled in a well-ventilated area by trained personnel. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone molecular weight and formula

Introduction

This document provides the core chemical properties, specifically the molecular weight and formula, for the chiral auxiliary compound (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone. This compound is a key building block in asymmetric synthesis, valued for its ability to direct stereoselective reactions. The following data has been compiled from verified chemical information sources.

Chemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO₂[1] |

| Molecular Weight | 239.27 g/mol |

| CAS Number | 23204-70-8 |

Logical Relationship of Chemical Data

The molecular formula dictates the molecular weight. Each element in the formula (Carbon, Hydrogen, Nitrogen, Oxygen) contributes a specific atomic weight, and the sum of these weights for all atoms in the molecule determines the overall molecular weight.

Caption: Relationship between molecular formula and molecular weight.

References

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone melting point and solubility

An In-depth Technical Guide on the Physicochemical Properties of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Introduction

This compound is a chiral auxiliary, a class of compounds integral to modern asymmetric synthesis. Its rigid structure, derived from (1R,2S)-(-)-norephedrine, provides a well-defined stereochemical environment that allows for the diastereoselective functionalization of a prochiral substrate. The predictable facial selectivity conferred by the phenyl groups at the C4 and C5 positions has made it a valuable tool in the synthesis of complex molecules with high enantiomeric purity, particularly in the formation of stereogenic centers during alkylation, acylation, and aldol reactions.

Understanding the fundamental physicochemical properties of this chiral auxiliary, such as its melting point and solubility, is a critical prerequisite for its effective application in a research and development setting. These parameters govern its purification, handling, reaction setup, and work-up procedures. This guide provides a comprehensive overview of the melting point and solubility profile of this compound, supported by experimental protocols and field-proven insights.

Physicochemical Properties: A Summary

A clear understanding of the core physical constants of this compound is paramount for its practical application. The data presented below has been consolidated from various authoritative sources.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one | N/A |

| Molecular Formula | C₁₅H₁₃NO₂ | N/A |

| Molecular Weight | 239.27 g/mol | N/A |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 186-190 °C |

Melting Point Analysis

The melting point is a fundamental indicator of a crystalline solid's purity. For a chiral compound like this compound, a sharp melting point range is indicative of high chemical and enantiomeric purity. Broad or depressed melting point ranges often suggest the presence of impurities or a mixture of diastereomers.

The reported melting point for this compound is consistently in the range of 186-190 °C . This relatively high melting point can be attributed to the rigid, planar nature of the oxazolidinone ring and the intermolecular interactions, including potential hydrogen bonding and π-stacking from the phenyl groups, which lead to a stable crystal lattice.

Experimental Protocol: Melting Point Determination

The following protocol outlines a standard method for verifying the melting point of a sample of this compound using a digital melting point apparatus. This procedure is designed to ensure accuracy and reproducibility.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent will significantly depress the melting point. Dry the crystalline solid under a high vacuum for at least 4 hours.

-

Finely crush a small amount of the sample into a powder using a spatula or a mortar and pestle. This ensures efficient heat transfer within the sample.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal for an accurate reading.

-

-

Apparatus Setup & Measurement:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Set a heating ramp rate. For a known compound like this, a rapid ramp (10-20 °C/min) can be used to approach the expected melting range (e.g., up to ~175 °C).

-

Subsequently, a slower ramp rate (1-2 °C/min) should be employed near the expected melting point to allow for thermal equilibrium and precise observation.

-

-

Observation and Recording:

-

Record the temperature at which the first liquid drop appears (the onset of melting).

-

Record the temperature at which the entire sample has completely liquefied (the completion of melting).

-

The recorded melting point should be reported as a range from the onset to the completion temperature.

-

Diagram 1: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis. It dictates the choice of reaction solvents, crystallization solvents for purification, and solvents for chromatographic separation.

The molecule possesses both polar (the oxazolidinone ring with its amide/carbamate functionality) and non-polar (two phenyl rings) features. This amphiphilic character results in a nuanced solubility profile. It is generally soluble in many common polar aprotic and some polar protic organic solvents but exhibits poor solubility in non-polar solvents and water.

Qualitative and Quantitative Solubility

A systematic solubility study is essential for process development and optimization. The following table summarizes the solubility behavior in a range of common laboratory solvents.

Table 2: Solubility of this compound

| Solvent | Classification | Solubility | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Favorable dipole-dipole interactions with the polar oxazolidinone ring. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Effective at solvating both the polar ring and the non-polar phenyl groups. |

| Ethyl Acetate | Polar Aprotic | Soluble | Good balance of polarity to interact with the molecule. |

| Acetone | Polar Aprotic | Soluble | Strong dipole moment effectively solvates the polar core. |

| Methanol | Polar Protic | Sparingly Soluble | Can act as a hydrogen bond donor/acceptor, but the large non-polar surface area limits high solubility. Often a good solvent for recrystallization when paired with a non-solvent. |

| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol; solubility increases with heating. |

| Toluene | Non-polar | Sparingly Soluble | Favorable π-stacking interactions with the phenyl rings, but insufficient to overcome the polarity of the oxazolidinone core at room temperature. |

| Hexanes / Heptane | Non-polar | Insoluble | The high polarity of the solute prevents effective solvation by non-polar alkanes. |

| Water | Polar Protic | Insoluble | The large, hydrophobic diphenyl structure dominates, leading to poor solvation in the aqueous phase. |

Experimental Protocol: Solubility Determination (Isothermal Shake-Flask Method)

This protocol describes a reliable method for quantitatively determining the solubility of the compound in a specific solvent at a set temperature.

Methodology:

-

System Preparation:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. "Excess" means that a visible amount of undissolved solid remains.

-

Place the sealed container in an isothermal environment (e.g., a shaker bath or incubator) set to a constant temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached. The system is at equilibrium when the concentration of the solute in the solution becomes constant.

-

-

Sample Extraction & Filtration:

-

Allow the mixture to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a volumetric pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles. This step is critical to avoid artificially inflating the measured concentration.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Quantify the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

-

Diagram 2: Solubility Determination Workflow

Caption: Workflow for the Isothermal Shake-Flask solubility method.

Conclusion

The melting point (186-190 °C) and distinct solubility profile of this compound are defining characteristics that are essential for its successful use in asymmetric synthesis. A sharp, high melting point serves as a reliable, initial indicator of purity. The compound's good solubility in common aprotic solvents like dichloromethane and THF facilitates its use in a wide array of reactions, while its poor solubility in alcohols and non-polar solvents like hexanes can be strategically exploited for product isolation and purification by crystallization. The protocols and data presented in this guide provide researchers and drug development professionals with the necessary technical foundation to confidently handle and deploy this valuable chiral auxiliary.

Synthesis of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

An In-Depth Technical Guide to the

Foreword: The Architectonics of Asymmetric Synthesis

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement. The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure, where one enantiomer may elicit a desired therapeutic effect while its mirror image could be inactive or even toxic. To this end, chemists employ a variety of strategies to achieve enantioselective transformations, among which the use of chiral auxiliaries remains a cornerstone technique.[1][2][3]

A chiral auxiliary is a stereogenic scaffold that is temporarily attached to an achiral substrate, directing subsequent chemical reactions to proceed with a high degree of facial selectivity.[4] After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse. Among the pantheon of such molecules, the oxazolidinones, particularly those popularized by David A. Evans, have proven to be exceptionally robust and versatile tools for asymmetric alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone, a highly effective chiral auxiliary. We will delve into the mechanistic rationale, a detailed experimental protocol, and the necessary characterization to ensure the production of high-purity material suitable for demanding applications in pharmaceutical research.

Synthetic Strategy and Mechanistic Underpinnings

The synthesis of this compound begins with a commercially available, enantiopure amino alcohol, (1S,2R)-(+)-2-amino-1,2-diphenylethanol. The core of the synthesis is the cyclization of this precursor by introducing a carbonyl group that bridges the amino and hydroxyl functionalities.

The Choice of Carbonylating Agent

The selection of the C1 electrophile is critical for a high-yielding and safe reaction. While historically, the highly reactive and toxic phosgene gas (COCl₂) was used, contemporary methods strongly favor safer, solid, or liquid phosgene equivalents.

-

Triphosgene (Bis(trichloromethyl) carbonate): A crystalline solid, triphosgene is a preferred reagent as it is significantly safer to handle than gaseous phosgene.[5] In the presence of a base, it decomposes in situ to generate the required phosgene, minimizing exposure risk. Its use often leads to high yields and clean reactions, making it the agent of choice for this protocol.[6]

-

Diethyl Carbonate: A less reactive and less hazardous liquid alternative. This method typically requires higher temperatures and a base catalyst, such as potassium carbonate, to drive the reaction to completion by forming the cyclic carbamate.[7]

-

Carbonyldiimidazole (CDI): A solid reagent that offers a mild and effective route for cyclization, particularly in sensitive substrates.[8]

For this guide, we focus on the triphosgene-mediated synthesis due to its efficiency, mild reaction conditions, and quantitative yields reported in established literature.[6]

Reaction Mechanism

The reaction proceeds via a two-step intramolecular process initiated by the nucleophilic attack of the amino group on the carbonyl source, followed by cyclization.

-

Activation: Triphosgene, in the presence of a tertiary amine base like triethylamine (Et₃N), generates a reactive chloroformate intermediate with the amino alcohol.

-

Intramolecular Cyclization: The proximate hydroxyl group, rendered more nucleophilic by the base, attacks the electrophilic carbonyl carbon of the intermediate.

-

Ring Closure: This intramolecular SNAc (Nucleophilic Acyl Substitution) reaction displaces a leaving group, closing the five-membered ring and forming the thermodynamically stable oxazolidinone product. The cis stereochemistry of the final product is retained from the starting amino alcohol.

Caption: Mechanism of oxazolidinone formation.

Materials and Reagents

Proper preparation and handling of reagents are paramount for success and safety. All manipulations involving hazardous chemicals must be performed in a certified chemical fume hood.

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C₁₄H₁₅NO | 213.28 | 23364-44-5 | Irritant |

| Triphosgene | C₃Cl₆O₃ | 296.75 | 32315-10-9 | Highly Toxic, Corrosive |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Corrosive, Toxic |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Corrosive |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Irritant |

| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | N/A |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Neurotoxin |

Detailed Experimental Protocol

This protocol is adapted from a procedure reported in Organic Syntheses, known for its reliability and reproducibility.[6]

Reaction Setup

-

Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet adapter, and a thermometer.

-

Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Charge the flask with (1S,2R)-(+)-2-amino-1,2-diphenylethanol (10.0 g, 46.9 mmol) and dichloromethane (DCM, 200 mL).

-

Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

-

Add triethylamine (14.5 mL, 103.2 mmol, 2.2 equiv.) to the solution via syringe.

Addition of Triphosgene

CAUTION: Triphosgene is highly toxic and reacts with moisture to release phosgene gas. Handle with extreme care in a fume hood.

-

In a separate dry flask, prepare a solution of triphosgene (5.55 g, 18.7 mmol, 0.4 equiv.) in DCM (50 mL).

-

Transfer this solution to the dropping funnel.

-

Add the triphosgene solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylamine hydrochloride) will form.

Reaction Completion and Work-up

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino alcohol is completely consumed.

-

Re-cool the flask to 0 °C and slowly add 1 M HCl (100 mL) to quench the reaction and dissolve the amine salts.

-

Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with water (2 x 100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a white solid.

Purification by Recrystallization

-

Transfer the crude solid to a 250 mL Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

Slowly add hexanes until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.

-

Collect the colorless crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

A typical yield is 10.5-11.0 g (94-98%).

Caption: Step-by-step experimental workflow.

Characterization and Quality Control

Confirmation of the product's identity, purity, and stereochemical integrity is essential.

| Parameter | Expected Value | Source |

| Appearance | Colorless to white crystalline solid | Visual |

| Melting Point | 227-232 °C | [9] |

| Optical Rotation [α]²³_D_ | -57 ± 4° (c = 2 in CHCl₃) | [9] |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.2-7.4 (m, 10H, Ar-H), 5.9 (br s, 1H, N-H), 5.75 (d, 1H), 4.85 (d, 1H) | [10][11] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 159.5 (C=O), 137.8, 134.1, 128.9, 128.7, 128.5, 128.2, 126.5, 125.8 (Ar-C), 83.5 (C5), 62.1 (C4) | [10][11] |

| FTIR (ATR) | ν (cm⁻¹): ~3300 (N-H), ~1750 (C=O, carbamate), ~1220 (C-O) | [10] |

Safety and Hazard Management

-

Triphosgene: Extremely toxic and corrosive. It can cause severe chemical burns and fatal pulmonary edema upon inhalation. All manipulations must be conducted within a properly functioning chemical fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are often insufficient; butyl or neoprene gloves are recommended). Have a quenching solution (e.g., aqueous ammonia) readily available for spills.

-

Dichloromethane (DCM): A suspected carcinogen and central nervous system depressant. Avoid inhalation and skin contact.

-

Triethylamine: Flammable, corrosive, and has a strong, unpleasant odor. Can cause severe skin and eye burns.

-

General Precautions: Use of an inert atmosphere (nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture. All glassware must be thoroughly dried before use.

-

Waste Disposal: Chlorinated organic waste must be segregated and disposed of according to institutional guidelines. Quench any residual triphosgene in the reaction apparatus with a basic solution before cleaning.

Conclusion

The protocol detailed herein provides a reliable and high-yielding pathway to this compound, a pivotal chiral auxiliary in asymmetric synthesis. By utilizing a safer phosgene equivalent and adhering to rigorous experimental technique and safety protocols, researchers can confidently produce high-purity material. The robustness of this auxiliary in directing stereoselective transformations ensures its continued relevance in the synthesis of complex chiral molecules, from academic research to the industrial development of novel therapeutics.

References

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. york.ac.uk [york.ac.uk]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. cris.biu.ac.il [cris.biu.ac.il]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound 98 23204-70-8 [sigmaaldrich.com]

- 10. (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone | C15H13NO2 | CID 10868374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the precise control of stereochemistry is paramount. The biological activity of a chiral molecule is often intrinsically linked to its absolute configuration, with enantiomers frequently exhibiting dramatically different pharmacological or physiological effects. Asymmetric synthesis, the art of selectively producing a single stereoisomer, has therefore become an indispensable tool. Among the various strategies developed to achieve this, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method for introducing stereocenters.[1]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1] Once the desired stereocenter has been created, the auxiliary is removed, ideally to be recovered and reused, yielding the enantiomerically enriched product. This approach effectively converts the challenge of separating enantiomers into the more straightforward task of separating diastereomers, which have different physical properties.[1]

This technical guide provides an in-depth overview of the core principles and practical applications of chiral auxiliaries in asymmetric synthesis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive resource on the selection, application, and removal of these critical reagents.

Core Principles of Chiral Auxiliary-Mediated Synthesis

The successful application of a chiral auxiliary-based strategy hinges on a three-step sequence: attachment of the auxiliary, a diastereoselective bond-forming reaction, and cleavage of the auxiliary.

A good chiral auxiliary should ideally possess several key characteristics:

-

Be readily available in both enantiomeric forms at low cost.

-

Attach to the substrate in high yield under mild conditions.

-

Induce a high degree of stereoselectivity in the desired transformation.

-

Be removable under mild conditions without causing racemization of the product.

-

Be recoverable in high yield for reuse.[2]

The selection of an appropriate chiral auxiliary is dictated by the nature of the substrate and the desired transformation. The following sections will delve into the most common and effective classes of chiral auxiliaries, their mechanisms of action, and their applications in key asymmetric reactions.

Key Classes of Chiral Auxiliaries and Their Applications

Several classes of chiral auxiliaries have been developed and are widely used in organic synthesis. The most prominent among these include Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines (including pseudoephedrine amides).

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and versatile auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[3] They are typically derived from readily available amino alcohols.[3] The stereochemical outcome is controlled by a substituent at the C4 position, which sterically shields one face of the derived enolate.[3]

The high diastereoselectivity in aldol reactions is rationalized by the Zimmerman-Traxler transition state model, where the boron enolate forms a rigid, chair-like six-membered transition state with the aldehyde.[4]

Oppolzer's Camphorsultams

Oppolzer's sultams, derived from camphor, are highly effective chiral auxiliaries known for their rigid conformational control.[5] They are particularly well-suited for asymmetric Diels-Alder reactions, conjugate additions, and aldol reactions.[3][5][6] In Diels-Alder reactions, the N-acryloyl derivative of the sultam, when activated by a Lewis acid, presents a highly shielded dienophile face, leading to excellent endo/exo and facial selectivity.[4]

Meyers' Chiral Amines and Pseudoephedrine Amides

Chiral amines, such as those developed by A.I. Meyers, and the readily available pseudoephedrine, serve as excellent chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives.[2] The mechanism of stereocontrol involves the formation of a rigid lithium chelate in the transition state of the (Z)-enolate, where the substituent on the auxiliary directs the incoming electrophile to the opposite face.[2][7]

Quantitative Data on Chiral Auxiliary Performance

The following tables summarize the performance of key chiral auxiliaries in various asymmetric reactions, providing a quantitative basis for comparison.

Table 1: Asymmetric Alkylation of Carboxylic Acid Derivatives

| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |

| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl oxazolidinone | Allyl iodide | NaHMDS | 92 | >99:1 |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | LDA | 80-92 | >99:1 |

| (+)-Pseudoephedrine | N-Propionyl pseudoephedrine amide | Methyl iodide | LDA | 95 | >99:1 |

| (+)-Pseudoephedrine | N-Propionyl pseudoephedrine amide | Benzyl bromide | LDA | 91 | 98:2 |

Table 2: Asymmetric Aldol Reactions

| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |

| (R)-4-Benzyl-2-oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf | 85-95 | >99:1 |

| (S)-4-Isopropyl-2-oxazolidinone | N-Propionyl oxazolidinone | Benzaldehyde | Bu₂BOTf | 80-90 | >99:1 |

| (2R)-Oppolzer's Sultam | N-Propionyl sultam | Isobutyraldehyde | TiCl₄ | 85 | 95:5 |

| (2R)-Oppolzer's Sultam | N-Propionyl sultam | Benzaldehyde | Sn(OTf)₂ | 88 | 92:8 |

Table 3: Asymmetric Diels-Alder Reactions

| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Facial Selectivity (d.r.) |

| (-)-Oppolzer's Sultam | N-Acryloyl sultam | Cyclopentadiene | Et₂AlCl | 95 | >95:5 | >98:2 |

| (-)-8-Phenylmenthol | Acrylate ester | Cyclopentadiene | TiCl₄ | 80-90 | 90:10 | 95:5 |

Experimental Protocols

This section provides detailed experimental methodologies for key reactions involving common chiral auxiliaries.

Evans' Asymmetric Alkylation

1. Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene is added triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Propionic anhydride (1.2 equiv) is then added, and the mixture is heated to reflux for 30 minutes. After cooling, the reaction is quenched with water, and the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, is extracted with an organic solvent, dried, and purified by column chromatography.[8]

2. Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) is added dropwise, and the solution is stirred for 30 minutes to form the sodium enolate. Allyl iodide (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified by column chromatography.[1]

3. Cleavage of the Chiral Auxiliary (Hydrolytic): The alkylated N-acyl oxazolidinone (1.0 equiv) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. A solution of lithium hydroxide (2.0 equiv) and 30% hydrogen peroxide (4.0 equiv) is added, and the mixture is stirred at 0 °C for 1-2 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification and extraction.[9]

Oppolzer's Sultam-Mediated Aldol Reaction

1. Acylation of the Chiral Auxiliary: To a solution of (-)-2,10-camphorsultam (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv). After stirring for 30 minutes, propionyl chloride (1.1 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with water, and the N-propionyl sultam is extracted, dried, and purified.

2. Diastereoselective Aldol Reaction: The N-propionyl sultam (1.0 equiv) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv) is added, followed by triethylamine (1.2 equiv). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred for 2-4 hours. The reaction is quenched with a pH 7 buffer, and the product is extracted, dried, and purified.[3]

3. Cleavage of the Chiral Auxiliary (Reductive): The aldol adduct (1.0 equiv) is dissolved in anhydrous diethyl ether and cooled to 0 °C. Lithium aluminum hydride (2.0 equiv) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the chiral diol. The chiral auxiliary can be recovered from the solid by extraction.

Myers' Asymmetric Alkylation using Pseudoephedrine

1. Amide Formation: (+)-Pseudoephedrine (1.0 equiv) is dissolved in THF, and sodium methoxide (0.5 equiv) is added. Methyl propionate (2.0 equiv) is then added, and the mixture is stirred at room temperature for 1 hour. The crude pseudoephedrine propionamide is obtained after an appropriate workup and can be purified by recrystallization.[4]

2. Diastereoselective Alkylation: A solution of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in anhydrous THF is cooled to -78 °C. A freshly prepared solution of lithium diisopropylamide (LDA) (2.1 equiv) in THF is added slowly. The mixture is stirred and allowed to warm to 0 °C to ensure complete enolization. The solution is then re-cooled to 0 °C, and the alkyl halide (1.5-4.0 equiv) is added. The reaction is stirred at 0 °C until completion, then quenched with saturated aqueous ammonium chloride. The product is extracted, dried, and purified.[2]

3. Cleavage of the Chiral Auxiliary: The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid by heating with tetra-n-butylammonium hydroxide in a mixture of tert-butyl alcohol and water.[10] Alternatively, reduction with a hydride reagent such as lithium aluminum hydride affords the primary alcohol.[10]

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the general workflow of chiral auxiliary-mediated synthesis and the mechanistic basis for stereocontrol.

Conclusion

Chiral auxiliaries continue to be a cornerstone of asymmetric synthesis, offering a reliable and predictable method for the construction of enantiomerically pure molecules. The principles of their application are well-understood, and a diverse array of auxiliaries are available to suit a wide range of synthetic transformations. For researchers and professionals in drug development, a thorough understanding of the strengths and limitations of different chiral auxiliaries, as well as the practical aspects of their application and removal, is essential for the efficient and successful synthesis of complex chiral targets. This guide has provided a comprehensive overview of these critical aspects, offering a valuable resource for the design and execution of asymmetric syntheses.

References

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 8. benchchem.com [benchchem.com]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

Stereochemical Control with (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone as a chiral auxiliary in asymmetric synthesis. This powerful tool offers predictable and high levels of stereochemical control in a variety of carbon-carbon bond-forming reactions, making it a valuable asset in the synthesis of complex chiral molecules, natural products, and active pharmaceutical ingredients.

Core Principles of Stereochemical Control

This compound is a member of the Evans' oxazolidinone family of chiral auxiliaries. The underlying principle of its stereodirecting power lies in the formation of a rigid and sterically defined environment upon N-acylation and subsequent enolization. The two phenyl groups at the C4 and C5 positions create a significant steric bias, effectively shielding one face of the enolate. This forces incoming electrophiles to approach from the less hindered face, resulting in a highly diastereoselective transformation.

The formation of a chelated (Z)-enolate intermediate, typically with a Lewis acid like dibutylboron triflate or a lithium cation, is crucial for achieving high levels of stereocontrol. This rigid, chair-like six-membered transition state, often described by the Zimmerman-Traxler model, locks the conformation of the enolate and presents a well-defined trajectory for the electrophile.

Quantitative Data on Stereoselectivity

While specific quantitative data for a broad range of reactions using this compound is not extensively tabulated in readily available literature, the stereochemical outcomes are expected to be high, consistent with other Evans auxiliaries. The data presented below is for the closely related and widely studied (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone to illustrate the typical high diastereoselectivity achieved in asymmetric aldol reactions.

Table 1: Representative Diastereoselectivity in Asymmetric Aldol Reactions using an N-Propionyl (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone

| Entry | Aldehyde | Product Diastereomeric Ratio (syn:anti) |

| 1 | Isobutyraldehyde | >99:1 |

| 2 | Benzaldehyde | 98:2 |

| 3 | Acetaldehyde | 97:3 |

| 4 | Pivaldehyde | >99:1 |

Note: This data is representative of Evans-type auxiliaries and serves to illustrate the expected high levels of diastereoselectivity.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in utilizing this compound as a chiral auxiliary. These are based on well-established procedures for Evans' auxiliaries and can be adapted for the diphenyl derivative.

N-Acylation of the Chiral Auxiliary

This procedure describes the attachment of a propionyl group to the nitrogen of the oxazolidinone.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.05 eq)

-

Propionyl chloride (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

-

Add propionyl chloride dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone.

Asymmetric Aldol Reaction

This protocol details the boron-mediated aldol reaction of the N-propionyl auxiliary with an aldehyde.

Materials:

-

N-propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone (1.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂ (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Aldehyde (e.g., Isobutyraldehyde) (1.5 eq)

-

Methanol

-

pH 7 phosphate buffer

-

30% Hydrogen peroxide (H₂O₂)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and dissolve it in anhydrous CH₂Cl₂.

-

Cool the solution to -78 °C.

-

Slowly add Bu₂BOTf, followed by the dropwise addition of DIPEA.

-

Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

-

Add the aldehyde dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding methanol, followed by the pH 7 phosphate buffer.

-

Add 30% hydrogen peroxide and stir vigorously for 1 hour.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography to isolate the aldol adduct.

Asymmetric Alkylation

This protocol describes the diastereoselective alkylation of the N-propionyl auxiliary.

Materials:

-

N-propionyl-(4S,5R)-4,5-diphenyl-2-oxazolidinone (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)

-

Alkylating agent (e.g., Benzyl bromide) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried flask under argon.

-

Cool the solution to -78 °C.

-

Slowly add the LDA or NaHMDS solution dropwise and stir for 30-60 minutes to form the enolate.

-

Add the alkylating agent dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the product by flash chromatography.

Cleavage of the Chiral Auxiliary

This procedure outlines the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

-

N-acylated oxazolidinone product (1.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH) (2.0 eq)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Diethyl ether

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Aqueous hydrochloric acid (HCl)

Procedure:

-

Dissolve the N-acylated oxazolidinone in a mixture of THF and water at 0 °C.

-

Slowly add 30% hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

-

Stir the mixture at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding an excess of aqueous Na₂SO₃ solution.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

The aqueous solution can be extracted with diethyl ether to recover the chiral auxiliary.

-

Acidify the aqueous layer to a pH of ~2 with HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Visualizations

The following diagrams illustrate the key mechanistic pathways and workflows involved in the use of this compound.

The Cornerstone of Asymmetric Synthesis: An In-depth Technical Guide to Evans Chiral Auxiliaries

For researchers, scientists, and professionals in drug development, achieving precise stereochemical control is a paramount challenge. Evans chiral auxiliaries, a class of oxazolidinone-based compounds, represent a foundational and highly reliable tool for asymmetric synthesis. Developed by David A. Evans and his colleagues, these auxiliaries offer a robust and predictable method for controlling the stereochemical outcome of enolate alkylations and aldol reactions, making them indispensable in the synthesis of complex chiral molecules, including natural products and pharmaceuticals.

This technical guide provides a comprehensive overview of the principles, applications, and experimental methodologies associated with Evans chiral auxiliaries. It delves into the mechanism of stereocontrol, presents quantitative data on diastereoselectivity, and offers detailed protocols for key experimental procedures.

Core Principles: Mechanism of Stereocontrol

The remarkable stereodirecting power of Evans auxiliaries stems from their ability to enforce a specific conformation upon the enolate, thereby exposing one face to electrophilic attack while effectively shielding the other.[1] The process begins with the acylation of the chiral oxazolidinone, which is typically derived from a readily available amino acid like L-valine or L-phenylalanine.[2][3]

Deprotonation of the resulting N-acyloxazolidinone with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) for alkylations, or a Lewis acid and a hindered base for aldol reactions, selectively generates a Z-enolate.[4][5] The chelation between the metal cation (e.g., Li⁺ or B²⁺) and the two carbonyl oxygens of the acylated auxiliary locks the enolate into a rigid, planar conformation.[6] The substituent at the C4 position of the oxazolidinone ring then sterically hinders one face of the enolate, directing the incoming electrophile to the opposite, less hindered face. This results in the formation of a new stereocenter with a high degree of predictability and control.[2]

Key Applications in Asymmetric Synthesis

Evans chiral auxiliaries are most prominently used in two classes of carbon-carbon bond-forming reactions: enolate alkylation and aldol additions.

Asymmetric Alkylation

The alkylation of enolates derived from N-acyloxazolidinones provides a powerful method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The high diastereoselectivity of this reaction is a hallmark of the Evans methodology.

| Electrophile (R-X) | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| CH₃I | LDA | THF | 85-95 | >99:1 |

| BnBr | LDA | THF | 90-98 | >99:1 |

| Allyl Bromide | NaHMDS | THF | 80-90 | 98:2 |

| Prenyl Bromide | LDA | THF | 85-95 | 97:3 |

| MeO-CH₂-Cl | LDA | THF | 75-85 | 95:5 |

Data compiled from various sources.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a highly reliable method for the synthesis of syn-aldol products. The reaction typically employs a boron enolate, generated from the N-acyl auxiliary, a dialkylboron triflate (e.g., Bu₂BOTf), and a tertiary amine base. The resulting boron enolate reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state to afford the syn-aldol adduct with excellent diastereoselectivity.[4][5][7]

| Aldehyde (R'CHO) | Lewis Acid | Base | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | Bu₂BOTf | Et₃N | 80-90 | >99:1 |

| Benzaldehyde | Bu₂BOTf | DIPEA | 85-95 | 98:2 |

| Acetaldehyde | Bu₂BOTf | Et₃N | 75-85 | 95:5 |

| Crotonaldehyde | Bu₂BOTf | DIPEA | 70-80 | 97:3 |

| Propionaldehyde | Bu₂BOTf | Et₃N | 82-92 | >99:1 |

Data compiled from various sources.

Experimental Protocols

The successful application of Evans chiral auxiliaries relies on the careful execution of a three-step sequence: acylation of the auxiliary, the diastereoselective C-C bond formation, and subsequent cleavage of the auxiliary.

Protocol 1: Synthesis of the Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

This protocol describes the synthesis of a commonly used Evans auxiliary from (1R,2S)-(-)-norephedrine.

Materials:

-

(1R,2S)-(-)-norephedrine

-

Diethyl carbonate

-

Potassium carbonate

-

Toluene

Procedure:

-

A mixture of (1R,2S)-(-)-norephedrine (1.0 eq), diethyl carbonate (2.0 eq), and potassium carbonate (0.1 eq) in toluene is heated to reflux with a Dean-Stark trap for 12 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired oxazolidinone.

Protocol 2: Acylation of the Chiral Auxiliary

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propionyl chloride)

Procedure:

-

To a solution of the chiral auxiliary (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add the acyl chloride (1.1 eq) dropwise and stir for another 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Asymmetric Alkylation

Materials:

-

N-acylated chiral auxiliary

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

-

Alkyl halide (e.g., benzyl bromide)

Procedure:

-

To a solution of the N-acylated auxiliary (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA or NaHMDS (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Perform an aqueous workup, dry the organic phase, and concentrate.

-

Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.

Protocol 4: Asymmetric Aldol Reaction

Materials:

-

N-acylated chiral auxiliary

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

Aldehyde

Procedure:

-

To a solution of the N-acylated auxiliary (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA or Et₃N (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 1-3 hours.

-

Quench the reaction by adding a pH 7 buffer solution.

-

Warm the mixture to room temperature and perform an aqueous workup.

-

Dry the organic phase and concentrate. Determine the diastereomeric ratio and purify the product as in the alkylation protocol.

Protocol 5: Cleavage of the Chiral Auxiliary

A key advantage of Evans auxiliaries is their facile removal under mild conditions that do not compromise the newly formed stereocenters. The most common method involves hydrolysis with lithium hydroperoxide (LiOOH).[8][9]

Materials:

-

Aldol or alkylation product

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

Procedure:

-

Dissolve the substrate (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

-

Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).

-

Stir the mixture at 0 °C for 1-4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

-

Acidify the aqueous layer and extract the desired carboxylic acid product with an organic solvent.

Visualizing the Workflow and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key logical and experimental workflows in the application of Evans chiral auxiliaries.

Conclusion

Evans chiral auxiliaries have stood the test of time as a highly effective and predictable method for asymmetric synthesis. Their reliability, the high diastereoselectivities they afford, and the ease of their removal make them a first-choice strategy for the construction of chiral molecules in both academic and industrial laboratories. A thorough understanding of the underlying principles and experimental nuances detailed in this guide will enable researchers to confidently and successfully apply this powerful tool to their synthetic challenges.

References

- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. connectsci.au [connectsci.au]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone

Abstract

(4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone is a cornerstone chiral auxiliary in modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2] Its efficacy relies on a rigid conformational framework that directs the approach of electrophiles to a prochiral enolate. Unambiguous structural confirmation and purity assessment are paramount for its successful application. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, offering researchers and drug development professionals a definitive reference for its characterization. We delve into the causality behind the observed spectral features, linking them directly to the compound's unique stereochemical and electronic properties.

Introduction: The Role of this compound in Asymmetric Synthesis

In the pursuit of enantiomerically pure pharmaceuticals and natural products, chemists employ various strategies to control stereochemical outcomes. One of the most robust and widely adopted methods is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate, guides a chemical reaction to proceed with high diastereoselectivity, and is subsequently removed to reveal the desired enantiomerically enriched product.[1]

This compound, an auxiliary popularized by the seminal work of David A. Evans, has become a staple in the synthetic chemist's toolbox.[1][2] Its rigid five-membered ring structure, flanked by two phenyl groups in a cis orientation, creates a well-defined chiral environment. This steric directing effect is particularly effective in controlling the stereochemistry of enolate alkylation and aldol reactions.[1]

This guide provides a comprehensive examination of the key spectroscopic identifiers for this compound, ensuring users can confidently verify its structure and purity before its application in critical synthetic steps.

Molecular Structure

The structural and stereochemical integrity of the auxiliary is the foundation of its function. The IUPAC name for the molecule is (4S,5R)-4,5-diphenyl-1,3-oxazolidin-2-one.[3]

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. For a molecule with defined stereocenters like this auxiliary, ¹H NMR is invaluable for confirming the relative configuration of substituents.

Experimental Protocol: A Self-Validating System